N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorobenzyl group, and the attachment of the thioacetamide moiety. Common reagents used in these reactions include indole, 4-fluorobenzyl bromide, and 2,4-dimethoxyaniline. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide
- N-(2,4-dimethoxyphenyl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
- N-(2,4-dimethoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the 4-fluorobenzyl group, which can influence its biological activity and chemical reactivity. This fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for further research.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-30-19-11-12-21(23(13-19)31-2)27-25(29)16-32-24-15-28(22-6-4-3-5-20(22)24)14-17-7-9-18(26)10-8-17/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDPYFHSPYRKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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